N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: These compounds share the fluorophenyl group and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have comparable structural features and biological properties.
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide, with the CAS number 896289-85-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H16FN3O4
- Molecular Weight : 357.3 g/mol
- Structure : The compound features a pyrrolidine ring, a fluorophenyl group, and a nitrobenzamide moiety, which contribute to its biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl group.
- Coupling with the nitrobenzamide moiety.
These reactions are often optimized for yield and purity using various catalysts and solvents under controlled conditions .
Antimicrobial Properties
Nitro-containing compounds like this compound exhibit antimicrobial activity by producing reactive intermediates that can damage microbial DNA. This mechanism is similar to that observed in other nitro compounds such as metronidazole .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated various nitro derivatives for their ability to inhibit M. tuberculosis, revealing that structural modifications significantly influenced their potency. Compounds with similar structures to this compound were found to possess moderate to high activity against resistant strains .
- Cytotoxicity Assessments : The safety profile of related compounds was assessed using MTT assays on various tumor cell lines, indicating that many nitro derivatives have favorable safety profiles while maintaining antimicrobial efficacy .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | MIC (μg/mL) | Activity Type |
---|---|---|---|
Compound 3m | C18H16FN3O4 | 4 | Antitubercular |
Compound 25f | C18H17FN2O3 | 32 | Anti-inflammatory |
Metronidazole | C6H9N3O3 | 8 | Antimicrobial |
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-11-15(6-3-7-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-5-2-4-12(19)8-14/h2-8,13H,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCLITYSUNXEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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